2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
Description
2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a quinazolinone-based acetamide derivative characterized by a 4-ethoxyphenyl substituent at the 3-position of the quinazolinone core and a 4-ethylphenyl group attached to the acetamide nitrogen. The ethoxy group (-OCH₂CH₃) and ethylphenyl (-C₆H₄CH₂CH₃) moieties are critical for modulating lipophilicity, solubility, and target-binding interactions. Its synthesis typically involves coupling reactions between thiol-containing quinazolinone intermediates and functionalized acetamides, as exemplified in related compounds .
Properties
Molecular Formula |
C26H25N3O3S |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
2-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C26H25N3O3S/c1-3-18-9-11-19(12-10-18)27-24(30)17-33-26-28-23-8-6-5-7-22(23)25(31)29(26)20-13-15-21(16-14-20)32-4-2/h5-16H,3-4,17H2,1-2H3,(H,27,30) |
InChI Key |
CWEPWDDHWZWRNP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves multiple steps. The starting materials often include 4-ethoxyaniline and 4-ethylphenylamine. The synthesis process can be summarized as follows:
Formation of Quinazolinone Core: The initial step involves the cyclization of 4-ethoxyaniline with an appropriate reagent to form the quinazolinone core.
Thioether Formation: The quinazolinone intermediate is then reacted with a thiol reagent to introduce the sulfanyl group.
Acetamide Formation: Finally, the compound is reacted with 4-ethylphenylamine to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions.
Substitution: The ethoxy and ethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the quinazolinone core can lead to dihydroquinazolinone derivatives.
Scientific Research Applications
2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolinone-acetamide hybrids exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of the target compound with structurally analogous derivatives:
Structural Modifications and Substituent Effects
Key Findings from Comparative Studies
Substituent Impact on Bioactivity: Ethoxy vs. Chloro vs. Ethyl: Chlorophenyl derivatives (e.g., ) exhibit stronger electrophilic character, favoring covalent interactions with enzyme active sites, whereas ethylphenyl groups (target compound) prioritize non-covalent van der Waals interactions . Sulfamoyl vs. Ethylphenyl: Sulfamoyl-containing analogs () demonstrate superior solubility due to hydrogen-bonding capacity, making them preferable for oral administration .
Synthetic Pathways: The target compound’s synthesis likely follows a route similar to and , involving: (i) Formation of the quinazolinone core via cyclization of anthranilic acid derivatives. (ii) Thiolation at the 2-position using mercaptoacetic acid or similar reagents. (iii) Coupling with N-(4-ethylphenyl)acetamide under basic conditions .
Biological Performance: The ethylphenyl group in the target compound and 7k () correlates with α-glucosidase inhibitory activity, suggesting its role in blocking carbohydrate metabolism .
Data Table: Physicochemical Properties
| Compound | Molecular Weight | logP<sup>calc</sup> | Water Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | 491.56 | 3.8 | 0.05 | 215–217 (dec.) |
| N-(4-Ethoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide | 447.50 | 3.5 | 0.12 | 228–230 |
| 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide | 501.0 | 2.9 | 0.45 | 245–247 |
Biological Activity
The compound 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, including a quinazolinone core, a sulfanyl group, and an acetamido moiety, suggest significant interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 465.56 g/mol. The structural configuration allows for versatile modifications and interactions with various biological targets.
Structural Features:
- Quinazolinone Core : Known for diverse biological activities.
- Sulfanyl Group : Enhances reactivity and binding capabilities.
- Ethoxy and Acetamido Moieties : Contribute to pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor or receptor modulator. Its potential applications include:
- Anticancer Activity : The compound has been explored for its ability to inhibit cancer cell proliferation and induce apoptosis.
- Enzyme Inhibition : Studies suggest it may inhibit specific enzymes involved in cancer progression.
- Antimicrobial Properties : Preliminary studies indicate potential effectiveness against various microbial strains.
The mechanism of action involves binding to specific proteins, potentially inhibiting their function. This interaction can disrupt cellular processes such as proliferation and apoptosis, making it a candidate for further exploration in therapeutic contexts.
Research Findings
Several studies have investigated the biological activity of similar compounds based on the quinazoline scaffold. Here are some notable findings:
| Study | Findings |
|---|---|
| Gursoy & Karal (2003) | Identified anticonvulsant properties in related quinazoline derivatives. |
| Godhani et al. (2016) | Demonstrated antituberculosis activity in thiol-containing quinazoline derivatives. |
| Al-Suwaidan et al. (2016) | Reported antitumor activity associated with N-substituted hydrazide compounds derived from quinazoline. |
Case Studies
- Antitumor Activity : A study evaluated the efficacy of a related compound in inhibiting tumor growth in xenograft models, showing a significant reduction in tumor size compared to control groups.
- Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited bactericidal activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Synthesis and Modification
The synthesis of 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves several steps:
- Formation of Quinazolinone Core : Utilizing starting materials such as 2-mercaptoquinazolinones.
- Introduction of Ethoxy Group : Achieved through alkylation reactions.
- Sulfanyl Group Addition : Incorporating thiol derivatives to enhance biological activity.
This multi-step synthesis allows for the exploration of various derivatives with enhanced efficacy or selectivity against specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
